5-Chloro-1,3,4-thiadiazol-2-amine
Overview
Description
5-Chloro-1,3,4-thiadiazol-2-amine: is an organic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of a chlorine atom at the 5-position and an amino group at the 2-position makes this compound particularly interesting for various chemical and biological applications .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-1,3,4-thiadiazol-2-amine is human carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with its target, human carbonic anhydrase, by binding to the enzyme’s active sites . This interaction inhibits the enzyme’s activity, leading to a decrease in the conversion rate of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. One of the most significant is the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is involved in cellular responses to cytokines and growth factors and plays a crucial role in the immune response, inflammation, and hematopoiesis .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The inhibition of the IL-6/JAK/STAT3 pathway by this compound can lead to various molecular and cellular effects. For instance, it can inhibit the proliferation of cancer cells . It can also induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the compound’s efficacy can be affected by the pH of the environment, as this can influence the compound’s solubility and therefore its bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, which include 5-Chloro-1,3,4-thiadiazol-2-amine, have diverse pharmacological activities
Cellular Effects
Some studies on thiadiazole derivatives have shown that they can have cytostatic effects, inducing apoptosis in tumor cells and hindering their cell cycle progression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with phosphoryl chloride. The reaction is carried out under reflux conditions, usually at temperatures ranging from 65 to 75°C for about 30 to 45 minutes . The reaction mixture is then quenched with ice-cold water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by column chromatography using a solvent system like hexane and ethyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for extraction and purification can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted thiadiazoles.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
Chemistry: 5-Chloro-1,3,4-thiadiazol-2-amine is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents . It has also been studied for its potential anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes .
Comparison with Similar Compounds
1,3,4-Thiadiazole: The parent compound without any substituents.
5-Methyl-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of a chlorine atom.
5-Phenyl-1,3,4-thiadiazol-2-amine: Similar structure but with a phenyl group instead of a chlorine atom.
Uniqueness: The presence of the chlorine atom at the 5-position in 5-Chloro-1,3,4-thiadiazol-2-amine enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .
Properties
IUPAC Name |
5-chloro-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3S/c3-1-5-6-2(4)7-1/h(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGJORQBYBKWNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310745 | |
Record name | 5-chloro-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37566-40-8 | |
Record name | 5-Chloro-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37566-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 231514 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037566408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37566-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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